molecular formula C17H17FN2O B11347551 2-[1-(2,5-dimethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole

2-[1-(2,5-dimethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole

Cat. No.: B11347551
M. Wt: 284.33 g/mol
InChI Key: RKRCIRINSPDYQD-UHFFFAOYSA-N
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Description

2-[1-(2,5-Dimethylphenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a fluorine atom at the 5-position of the benzodiazole ring and a 2,5-dimethylphenoxyethyl group at the 1-position. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,5-dimethylphenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through a cyclization reaction involving an o-phenylenediamine derivative and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the 2,5-Dimethylphenoxyethyl Group: The final step involves the nucleophilic substitution reaction where the 2,5-dimethylphenoxyethyl group is attached to the benzodiazole ring. This can be achieved using a suitable alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of 2-[1-(2,5-dimethylphenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,5-Dimethylphenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[1-(2,5-Dimethylphenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(2,5-dimethylphenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the 2,5-dimethylphenoxyethyl group contribute to the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2,5-Dimethylphenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole is unique due to the specific positioning of the fluorine atom and the 2,5-dimethylphenoxyethyl group, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C17H17FN2O

Molecular Weight

284.33 g/mol

IUPAC Name

2-[1-(2,5-dimethylphenoxy)ethyl]-6-fluoro-1H-benzimidazole

InChI

InChI=1S/C17H17FN2O/c1-10-4-5-11(2)16(8-10)21-12(3)17-19-14-7-6-13(18)9-15(14)20-17/h4-9,12H,1-3H3,(H,19,20)

InChI Key

RKRCIRINSPDYQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)C2=NC3=C(N2)C=C(C=C3)F

Origin of Product

United States

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